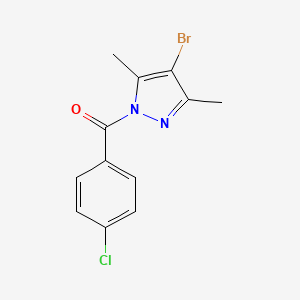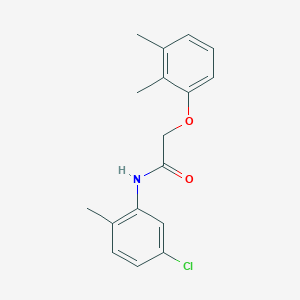
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that is commonly used in scientific research. It is a pyrazole derivative that has been found to have a wide range of applications in various fields of research.
Aplicaciones Científicas De Investigación
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, it has been used as a starting material for the synthesis of potential anti-cancer and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is not well understood. However, it has been suggested that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been found to have cytotoxic effects on various cancer cell lines. It has also been found to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds and as a ligand in the synthesis of metal complexes. However, one limitation is its cytotoxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One direction is the synthesis of new compounds using this compound as a building block. Another direction is the synthesis of metal complexes using this compound as a ligand for catalytic applications. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then reacted with bromine to obtain this compound.
Propiedades
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-11(13)8(2)16(15-7)12(17)9-3-5-10(14)6-4-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVSJLDWXYHWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5614491.png)
![3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide](/img/structure/B5614500.png)
![2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614513.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5614520.png)
![(1R*,5R*)-N,N-dimethyl-6-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5614537.png)
![5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5614542.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5614544.png)
![2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)
![2,4-bis[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5614554.png)
![4-[(hydroxyimino)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5614555.png)


![4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5614585.png)

